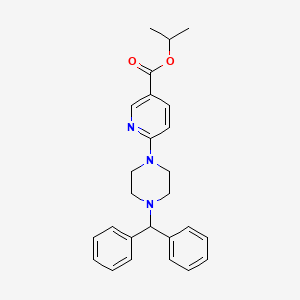![molecular formula C8H12O4 B2717179 2,5-Dioxaspiro[3.5]nonane-7-carboxylic acid CAS No. 2567495-56-9](/img/structure/B2717179.png)
2,5-Dioxaspiro[3.5]nonane-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dioxaspiro[3.5]nonane-7-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a cyclic compound that contains a spiro ring system and a carboxylic acid functional group.5]nonane-7-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Oligonucleotide Synthesis
One application of a related compound, 1,6-Dioxaspiro[4,4]nonane-2,7-dione, is in the synthesis of oligonucleotides. This compound reacts with alcohols and has a free carboxy group, enabling it to anchor to aminoalkylated resins. It's useful in the mild release of target alcohols in oligonucleotide synthesis, demonstrating its potential in the field of genetic research and biotechnology (Leisvuori et al., 2008).
Synthesis of Chiral Spiroacetals
The synthesis of chiral spiroacetals from carbohydrates is another application area. These spiroacetals can be formed from carbohydrates in pyranose or furanose forms, which is significant for developing new compounds with potential applications in pharmaceuticals and agrochemicals (Martín et al., 1995).
Corrosion Inhibition
Spirocyclopropane derivatives, including those similar to 2,5-Dioxaspiro[3.5]nonane-7-carboxylic acid, have shown potential in corrosion inhibition for mild steel in acidic environments. This highlights the compound's utility in industrial applications, particularly in materials science (Chafiq et al., 2020).
Polymerization Processes
In the field of polymer science, compounds like 1,4,6,9-tetraoxaspiro[4.4]nonane, a relative of 2,5-Dioxaspiro[3.5]nonane-7-carboxylic acid, are used in cationic polymerizations. These polymerizations have diverse applications, including the creation of new materials with unique properties (Takata et al., 1992).
Environmental Applications
A Mannich base derivative of a similar compound has been used to remove water-soluble carcinogenic azo dyes and aromatic amines, demonstrating its potential for environmental cleanup and water treatment applications (Akceylan et al., 2009).
Eigenschaften
IUPAC Name |
2,5-dioxaspiro[3.5]nonane-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)6-1-2-8(12-3-6)4-11-5-8/h6H,1-5H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIXZNIXGBAVKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(COC2)OCC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxaspiro[3.5]nonane-7-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-({[(2-ethylphenyl)amino]carbonyl}amino)ethyl]-N-isopropyl-1H-benzimidazole-5-sulfonamide](/img/structure/B2717100.png)


![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2717106.png)
![Tert-butyl 4-(4-{5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}phenyl)piperazine-1-carboxylate](/img/structure/B2717107.png)
![N-[(2-methoxyphenyl)methyl]-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide](/img/structure/B2717108.png)


![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2717112.png)


![2,5-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2717117.png)
